1H-Thieno[3,4-b]pyrrole
CAS No.: 63156-09-2
Cat. No.: VC17979773
Molecular Formula: C6H5NS
Molecular Weight: 123.18 g/mol
* For research use only. Not for human or veterinary use.
![1H-Thieno[3,4-b]pyrrole - 63156-09-2](/images/structure/VC17979773.png)
Specification
CAS No. | 63156-09-2 |
---|---|
Molecular Formula | C6H5NS |
Molecular Weight | 123.18 g/mol |
IUPAC Name | 1H-thieno[3,4-b]pyrrole |
Standard InChI | InChI=1S/C6H5NS/c1-2-7-6-4-8-3-5(1)6/h1-4,7H |
Standard InChI Key | WZNWNABITQVHPM-UHFFFAOYSA-N |
Canonical SMILES | C1=CNC2=CSC=C21 |
Introduction
Structural and Electronic Characteristics of 1H-Thieno[3,4-b]pyrrole
Molecular Architecture
1H-Thieno[3,4-b]pyrrole consists of a five-membered thiophene ring fused to a pyrrole unit at the [3,4-b] positions (Figure 1). This arrangement creates a planar, conjugated system where sulfur and nitrogen atoms occupy adjacent positions, influencing electron distribution and aromaticity. The molecular formula reflects a balance between hydrophobicity and polar interactions, with a molecular weight of 123.18 g/mol .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 123.18 g/mol |
IUPAC Name | 1H-Thieno[3,4-b]pyrrole |
Canonical SMILES | C1=CSC2=C1N=CC=C2 |
Topological Polar Surface Area | 28.7 Ų |
The fused ring system enhances π-orbital overlap, leading to a narrow bandgap () , which is critical for charge transport in semiconductor applications. X-ray crystallography studies reveal bond lengths of 1.36 Å for C–S and 1.39 Å for C–N, consistent with partial double-bond character .
Electronic Properties and Aromaticity
Density functional theory (DFT) calculations indicate that the sulfur atom contributes lone pairs to the conjugated π-system, while the nitrogen atom introduces electron-deficient characteristics. This combination creates ambipolar charge transport capabilities, with hole and electron mobilities reaching and , respectively, in thin-film transistors . The nucleus-independent chemical shift (NICS) value of −12.3 ppm confirms moderate aromaticity, intermediate between thiophene (−14.5 ppm) and pyrrole (−10.8 ppm) .
Synthetic Methodologies
Traditional Cyclization Approaches
The Paal-Knorr synthesis remains a cornerstone for preparing 1H-thieno[3,4-b]pyrrole derivatives. This method involves cyclocondensation of γ-keto thioamides with phosphoryl chloride, yielding the core structure in 45–60% efficiency . For example, reaction of 3-thienylmethylamine with diketene derivatives produces 2-acetyl-1H-thieno[3,4-b]pyrrole with 58% yield (Equation 1):
Transition Metal-Catalyzed Routes
Palladium-catalyzed C–H activation has emerged as a powerful tool for functionalizing the thieno[3,4-b]pyrrole framework. Suzuki-Miyaura coupling with aryl boronic acids introduces substituents at the 4-position with >80% regioselectivity . Recent advances employ photoredox catalysis to achieve decarboxylative alkylation, enabling the installation of complex side chains under mild conditions .
Table 2: Comparison of Synthetic Methods
Method | Yield (%) | Functional Group Tolerance | Scalability |
---|---|---|---|
Paal-Knorr Cyclization | 45–60 | Moderate | Industrial |
Suzuki Coupling | 70–85 | High | Laboratory |
Photoredox Alkylation | 65–78 | Excellent | Bench-scale |
Applications in Organic Electronics
Organic Field-Effect Transistors (OFETs)
The balanced ambipolarity of 1H-thieno[3,4-b]pyrrole derivatives makes them ideal for complementary logic circuits. Devices incorporating 5-fluoro-1H-thieno[3,4-b]pyrrole demonstrate threshold voltages of −3.2 V (p-type) and +2.8 V (n-type), with on/off ratios exceeding . Environmental stability tests show <10% performance degradation after 500 hours in ambient conditions, surpassing polythiophene benchmarks .
Organic Photovoltaics (OPVs)
In bulk heterojunction solar cells, 1H-thieno[3,4-b]pyrrole-based donor materials achieve power conversion efficiencies (PCE) of 9.3% when paired with PC71BM acceptors . The compound’s low-lying HOMO level (−5.4 eV) enhances open-circuit voltage () to 0.91 V, while its broad absorption spectrum (300–650 nm) improves photon harvesting .
Comparative Analysis with Structural Analogues
Thieno[3,4-c]pyrrole Derivatives
While thieno[3,4-c]pyrrole exhibits higher electron mobility (), its synthetic complexity limits large-scale applications. In contrast, 1H-thieno[3,4-b]pyrrole offers better solution processability due to enhanced solubility in chlorinated solvents .
Thieno[2,3-b]pyrrole Systems
The [2,3-b] isomer demonstrates superior thermal stability (decomposition temperature: 315°C vs. 285°C for [3,4-b]) but suffers from reduced electrochemical stability during device operation .
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